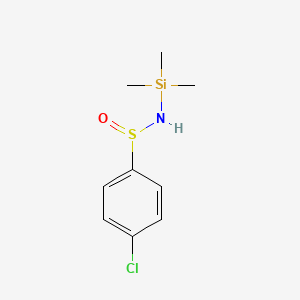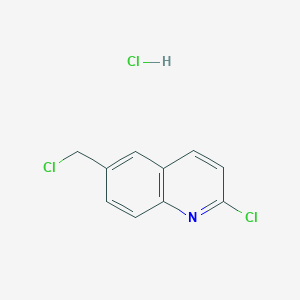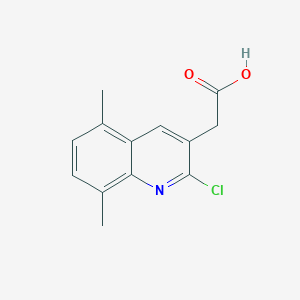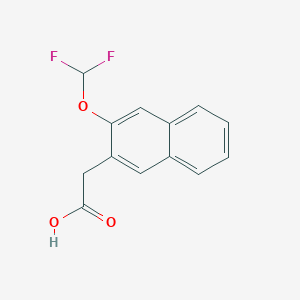
4-Bromo-3-chloro-5-fluoropyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chloro-5-fluoropyridine hydrochloride is a chemical compound with the molecular formula C5H2BrClFN·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the selective bromination, chlorination, and fluorination of pyridine rings under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources in the presence of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process generally includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the pyridine ring.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Hydrochloride Formation: Conversion of the compound into its hydrochloride salt form to enhance its stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-chloro-5-fluoropyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boron reagents under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-3-chloro-5-fluoropyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with specific biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-fluoropyridine
- 3-Chloro-5-fluoropyridine
- 2-Bromo-5-fluoropyridine
Uniqueness
4-Bromo-3-chloro-5-fluoropyridine hydrochloride is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of halogens imparts distinct chemical properties, such as altered reactivity and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1956325-62-4 |
|---|---|
Formule moléculaire |
C5H3BrCl2FN |
Poids moléculaire |
246.89 g/mol |
Nom IUPAC |
4-bromo-3-chloro-5-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C5H2BrClFN.ClH/c6-5-3(7)1-9-2-4(5)8;/h1-2H;1H |
Clé InChI |
DRPSBNUTIGJRAU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)Br)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)

![1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-](/img/structure/B11865962.png)
![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)

![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)





![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)

